ethyl (3-methyl-1H-pyrazol-1-yl)acetate ethyl (3-methyl-1H-pyrazol-1-yl)acetate
Brand Name: Vulcanchem
CAS No.: 934172-61-9
VCID: VC2013027
InChI: InChI=1S/C8H12N2O2/c1-3-12-8(11)6-10-5-4-7(2)9-10/h4-5H,3,6H2,1-2H3
SMILES: CCOC(=O)CN1C=CC(=N1)C
Molecular Formula: C8H12N2O2
Molecular Weight: 168.19 g/mol

ethyl (3-methyl-1H-pyrazol-1-yl)acetate

CAS No.: 934172-61-9

Cat. No.: VC2013027

Molecular Formula: C8H12N2O2

Molecular Weight: 168.19 g/mol

* For research use only. Not for human or veterinary use.

ethyl (3-methyl-1H-pyrazol-1-yl)acetate - 934172-61-9

Specification

CAS No. 934172-61-9
Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
IUPAC Name ethyl 2-(3-methylpyrazol-1-yl)acetate
Standard InChI InChI=1S/C8H12N2O2/c1-3-12-8(11)6-10-5-4-7(2)9-10/h4-5H,3,6H2,1-2H3
Standard InChI Key PPCZCRHUBFHKQG-UHFFFAOYSA-N
SMILES CCOC(=O)CN1C=CC(=N1)C
Canonical SMILES CCOC(=O)CN1C=CC(=N1)C

Introduction

Ethyl (3-methyl-1H-pyrazol-1-yl)acetate is a chemical compound featuring a pyrazole ring, a five-membered heterocyclic structure that is widely recognized for its diverse biological activities and applications in medicinal chemistry. This compound is also known as 1H-Pyrazole-1-acetic acid, 3-methyl-, ethyl ester, with a CAS number of 934172-61-9.

Synthesis Methods

The synthesis of ethyl (3-methyl-1H-pyrazol-1-yl)acetate typically involves reactions between suitable pyrazole precursors and ethyl acetate or its derivatives. Common methods include condensation reactions, which can be optimized by adjusting reaction conditions such as temperature, reaction time, and the presence of solvents.

Biological Activities and Applications

Ethyl (3-methyl-1H-pyrazol-1-yl)acetate exhibits various biological activities, including antimicrobial and antitumor properties. The unique structural features of the pyrazole ring and its substituents contribute to these activities by interacting with biological targets. This compound is of interest in both pharmaceutical and agricultural applications due to its potential therapeutic effects and biological interactions.

Interaction Studies

Interaction studies focus on understanding how ethyl (3-methyl-1H-pyrazol-1-yl)acetate interacts with biological systems. These studies assess binding affinities to specific enzymes or receptors, providing insights into its mechanism of action and therapeutic potential.

Comparison with Similar Compounds

Ethyl (3-methyl-1H-pyrazol-1-yl)acetate shares structural similarities with other pyrazole derivatives but is distinguished by its specific arrangement of substituents on the pyrazole ring. This unique configuration may enhance its solubility and biological activity compared to other derivatives.

Compound NameStructure CharacteristicsUnique Features
Ethyl 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetateHydroxyl substitution at position 5Enhanced solubility and potential bioactivity
Ethyl 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)acetateChlorine substitution at position 5Increased reactivity due to electronegative chlorine
Ethyl (3-methyl-5-(phenyl)-1H-pyrazole)Phenyl substitution at position 5Different biological activity profile

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